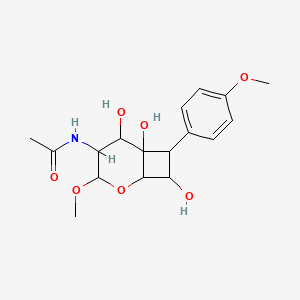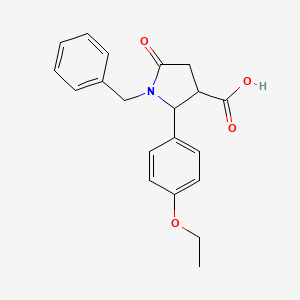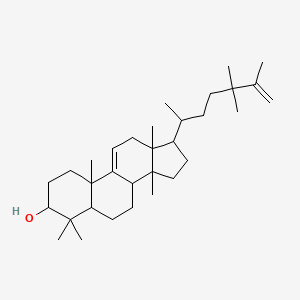
24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol is a natural product found in the plant Pandanus boninensis. It belongs to the triterpenoid family and has a molecular formula of C32H54O with a molecular weight of 454.77 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol typically involves the isolation from natural sources such as Pandanus boninensis. The compound can be extracted using organic solvents followed by purification through chromatographic techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its natural occurrence and the complexity of its structure. Most of the available compound is obtained through extraction from natural sources rather than synthetic production.
Analyse Des Réactions Chimiques
Types of Reactions
24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Applications De Recherche Scientifique
24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoids and their chemical properties.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Mécanisme D'action
The mechanism of action of 24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in sterol biosynthesis, such as lanosterol 14-alpha demethylase . This modulation can affect the production of cholesterol and other sterols, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lanosterol: Another triterpenoid with a similar lanostane skeleton.
Eburicol: A sterol that undergoes similar metabolic pathways.
Fucosterol: A sterol with structural similarities and biological activities.
Uniqueness
24,24-Dimethyl-5alpha-lanosta-9(11),25-diene-3beta-ol is unique due to its specific methylation pattern and the presence of a double bond at positions 9(11) and 25. These structural features contribute to its distinct biological activities and make it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C32H54O |
|---|---|
Poids moléculaire |
454.8 g/mol |
Nom IUPAC |
4,4,10,13,14-pentamethyl-17-(5,5,6-trimethylhept-6-en-2-yl)-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C32H54O/c1-21(2)28(4,5)17-13-22(3)23-14-19-32(10)25-11-12-26-29(6,7)27(33)16-18-30(26,8)24(25)15-20-31(23,32)9/h15,22-23,25-27,33H,1,11-14,16-20H2,2-10H3 |
Clé InChI |
QGFZRJUQPWGMGR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(C)(C)C(=C)C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid](/img/structure/B12318625.png)

![6-[3-(Acetyloxy)-1,2-dihydroxypropyl]-5-acetamido-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12318629.png)
![8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12318631.png)
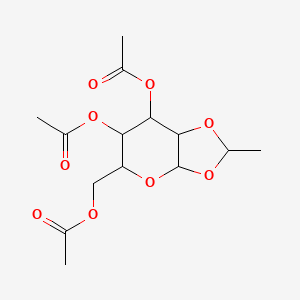
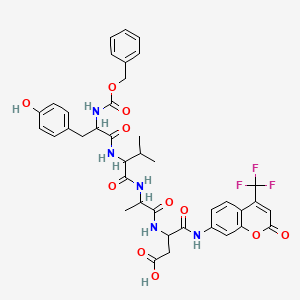
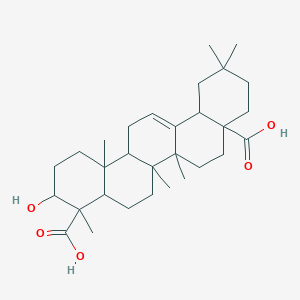
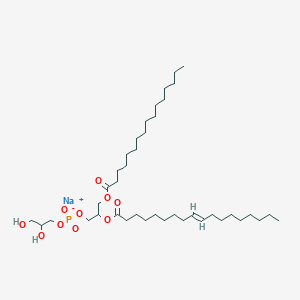
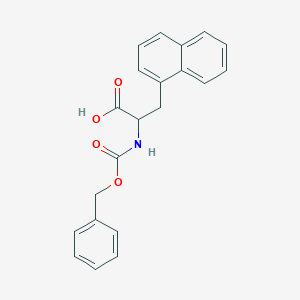
![5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B12318683.png)
![tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate](/img/structure/B12318690.png)
![[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate](/img/structure/B12318694.png)
